3-(2-Methylbut-3-yn-1-yl)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylbut-3-yn-1-yl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbut-3-yn-1-yl)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method allows for the formation of various 1,3-disubstituted azetidines under controlled conditions .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . These methods provide efficient routes for large-scale synthesis of azetidines with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylbut-3-yn-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-(2-methylbut-3-yn-1-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methylbut-3-yn-1-yl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate reaction conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-methylbut-3-yn-1-yl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability . This balance allows for unique reactivity and applications in various fields .
Properties
Molecular Formula |
C10H14F3NO2 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-(2-methylbut-3-ynyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-3-7(2)4-8-5-9-6-8;3-2(4,5)1(6)7/h1,7-9H,4-6H2,2H3;(H,6,7) |
InChI Key |
OLRSUYRGWOBYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CNC1)C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.